![molecular formula C17H14ClN3O2 B2751980 N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]propanamide CAS No. 878424-89-6](/img/structure/B2751980.png)

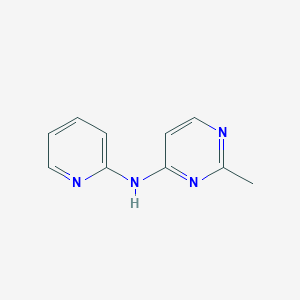

N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . Quinoxaline derivatives have different pharmacological activities such as bacteriocides, insecticides, antibacterial, antifungal, antitubercular, analgesic, and anti-inflammatory .

Synthesis Analysis

Quinoxaline derivatives can be synthesized by adopting green chemistry principles . They can be synthesized via many different methods of synthetic strategies, including the reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds .Molecular Structure Analysis

Structurally, quinoxaline is isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .Chemical Reactions Analysis

Quinoxaline derivatives can undergo various reactions, including Oxidation, Nitration, Diazotization, Alkylation, Addition, Condensation, Cyclization, Substitutions reactions .Physical And Chemical Properties Analysis

Quinoxaline is a white crystalline powder that occurs widely in natural products and many pharmaceutical ingredients .Scientific Research Applications

Antiviral Applications

Indole derivatives, which share structural similarities with the compound , have been reported to possess significant antiviral activities. For instance, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests that our compound could potentially be modified or used as a scaffold for developing new antiviral agents.

Anti-HIV Activity

The structural framework of indole is also present in compounds with anti-HIV properties. Novel indolyl and oxochromenyl xanthenone derivatives have been studied for their anti-HIV-1 activities through molecular docking studies . This indicates that the compound may be explored for its efficacy against HIV strains.

Anticancer Potential

Indole derivatives have been synthesized and screened for their anticancer activities. For example, certain derivatives have been evaluated for their in vitro activity against human breast adenocarcinoma cancer cell lines . The compound could be investigated for similar antiproliferative properties.

Antimicrobial Properties

The antimicrobial potential of indole derivatives is well-documented, with various compounds showing promising activity against bacterial and fungal species . This suggests that our compound could be a candidate for developing new antimicrobial agents.

Nonlinear Optical Applications

While not directly related to the compound , indole derivatives have been studied for their nonlinear optical applications due to their absorption properties in the visible region . This opens up the possibility of exploring the compound for optoelectronic applications.

Pharmacological Activities

Indole derivatives are known for their broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, antitubercular, antidiabetic, and antimalarial activities . The compound , with its indole-like structure, could be a valuable pharmacophore for screening various pharmacological activities.

Mechanism of Action

Target of Action

Compounds with a similar quinoxaline core have been reported to exhibit potential therapeutic properties, particularly antiviral and anti-inflammatory activities .

Mode of Action

Quinoxaline derivatives have been found to bind with high affinity to multiple receptors , which could potentially influence the compound’s interaction with its targets and any resulting changes.

Biochemical Pathways

Quinoxaline derivatives have been reported to exhibit a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Quinoxaline derivatives have been reported to exhibit a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that the compound could have diverse molecular and cellular effects.

Action Environment

The chemical versatility of quinoxaline derivatives suggests that they may be adaptable to various environmental conditions .

Future Directions

properties

IUPAC Name |

N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O2/c1-2-15(22)19-12-8-7-10(18)9-11(12)16-17(23)21-14-6-4-3-5-13(14)20-16/h3-9H,2H2,1H3,(H,19,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNZSFOBGFFAXKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C(C=C(C=C1)Cl)C2=NC3=CC=CC=C3NC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Cyclopropyl-4-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-6-methylsulfanylpyrimidine-5-carboxamide](/img/structure/B2751899.png)

![N-[cyano(2-methoxyphenyl)methyl]-2-(5-methoxy-1H-indol-3-yl)acetamide](/img/structure/B2751902.png)

![3-(1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one](/img/structure/B2751903.png)

![2-(3,3-Dimethyl-2-oxobutyl)-6-(2,3-dimethylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2751908.png)

![2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2751909.png)

![5-methyl-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2751913.png)

![1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-3,5-dimethylpiperidine](/img/structure/B2751914.png)

![6-[(1-Methylpyrrolidin-3-yl)oxy]pyridine-3-carbonitrile](/img/structure/B2751919.png)

![2-(2-{[4-(2,4-dimethylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoic acid](/img/structure/B2751920.png)